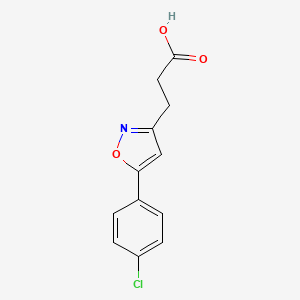

5-(4-Chlorophenyl)isoxazole-3-propionic acid

Descripción general

Descripción

5-(4-Chlorophenyl)isoxazole-3-propionic acid is a chemical compound with the molecular formula C12H10ClNO3 and a molecular weight of 251.67 g/mol It is an isoxazole derivative, characterized by the presence of a 4-chlorophenyl group attached to the isoxazole ring

Métodos De Preparación

The synthesis of 5-(4-Chlorophenyl)isoxazole-3-propionic acid can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with hydroxylamine to form the corresponding oxime, which is then cyclized to produce the isoxazole ring . The resulting intermediate is then subjected to further reactions to introduce the propionic acid group. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and controlled temperatures, to ensure high yields and purity .

Análisis De Reacciones Químicas

Esterification Reactions

The carboxylic acid group undergoes esterification to form bioactive derivatives. A 2013 study synthesized methyl 3-[3-(4-chlorophenyl)-isoxazole-5-yl] propionate via acid-catalyzed esterification, achieving an 82% yield . This ester demonstrated potent larvicidal activity against Aedes aegypti larvae (LC₅₀ = 1.2 µM), outperforming the parent acid (LC₅₀ = 8.5 µM) .

Reaction Conditions :

-

Reagents : Methanol, sulfuric acid (catalyst)

-

Temperature : Reflux at 65°C

-

Time : 6 hours

| Derivative | Larvicidal LC₅₀ (µM) | Yield (%) |

|---|---|---|

| Propionic acid | 8.5 | - |

| Methyl ester | 1.2 | 82 |

Amidation Reactions

The acid readily forms carboxamides, enhancing pharmacological properties. Patent WO2007078113A1 reports derivatives like 5-(4-chlorophenyl)-N-(3-imidazol-1-ylpropyl)-isoxazole-3-carboxamide , synthesized via coupling with amines using EDCI/HOBt. These derivatives act as Wnt/β-catenin signaling agonists, showing potential in neurodegenerative disease research .

Typical Protocol :

Cyclization to Oxadiazolines

Heating with acetic anhydride induces cyclization to 4-acetyl-1,3,4-oxadiazolines. A 2012 study achieved this transformation in 48–55% yield .

Reaction Pathway :

-

Acetylation : Propionic acid reacts with acetic anhydride to form a mixed anhydride.

-

Cyclization : Intramolecular nucleophilic attack forms the oxadiazoline ring.

Example :

-

Product : 4-Acetyl-5-(4-chlorophenyl)isoxazole-3-propionyl-oxadiazoline

1,3-Dipolar Cycloaddition

The isoxazole ring participates in cycloaddition reactions. Arylnitrile oxides react with terminal alkynes to form 3,5-disubstituted isoxazoles . While this reaction is typically used in synthesis, the product’s stability suggests potential for further functionalization.

Key Data :

-

Nitrile Oxide Source : 4-Chlorobenzaldehyde oxime

-

Dipolephile : Propargyl alcohol

Biological Activity-Driven Modifications

Structural analogs were tested for antimicrobial and insecticidal properties:

| Modification | Activity | Source |

|---|---|---|

| Hydrazide derivatives | Antimicrobial (MIC = 64 µg/mL) | |

| Carboxamides | Neuroprotective (Wnt activation) | |

| Ester derivatives | Larvicidal (LC₅₀ = 1.2 µM) |

Comparative Reactivity Insights

Aplicaciones Científicas De Investigación

Pharmaceutical Development

5-(4-Chlorophenyl)isoxazole-3-propionic acid serves as a key intermediate in the synthesis of novel drugs, particularly those targeting neurological disorders. Its structural characteristics make it a candidate for developing neuroprotective agents that can mitigate conditions such as Alzheimer's disease and other neurodegenerative disorders .

Neuroscience Research

The compound is utilized in studies investigating synaptic transmission and plasticity. Research has shown that it may influence mechanisms underlying learning and memory, making it valuable for understanding cognitive functions and developing treatments for cognitive impairments .

Analytical Chemistry

In analytical chemistry, this compound is used as a reference standard. It aids in the quantification of similar compounds in complex biological samples, ensuring accuracy in research findings related to pharmacokinetics and drug metabolism .

Agrochemical Applications

This compound is being explored for its potential use in developing herbicides. Its application could lead to more effective agricultural practices with reduced environmental impact, contributing to sustainable farming initiatives .

Material Science

In material science, this compound is investigated for its properties in polymer chemistry. It may enhance the performance of materials used across various industrial applications, potentially leading to innovations in material development .

Case Studies and Research Findings

Research studies have demonstrated various biological activities associated with this compound:

- Antioxidant Activity : A study by Tiwari et al. (2021) evaluated the antioxidant properties of this compound using models such as Caenorhabditis elegans and human primary fibroblasts, revealing superior antioxidant activities compared to established antioxidants like quercetin.

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of several enzymes, including acetylcholinesterase (AChE), which is linked to therapeutic strategies for Alzheimer's disease, and tyrosine kinases, making it relevant for cancer treatment.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may interact with specific receptors involved in inflammatory pathways, indicating its potential as an anti-inflammatory agent.

Mecanismo De Acción

The mechanism of action of 5-(4-Chlorophenyl)isoxazole-3-propionic acid involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and influencing various biological pathways . The exact molecular targets and pathways involved depend on the specific context of its application.

Comparación Con Compuestos Similares

5-(4-Chlorophenyl)isoxazole-3-propionic acid can be compared with other similar compounds, such as:

5-(4-Bromophenyl)isoxazole-3-propionic acid: Similar in structure but with a bromine atom instead of chlorine.

1-(4-Chlorophenyl)-3-phenylpyrazole-4-propionic acid: Contains a pyrazole ring instead of an isoxazole ring.

3-[3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-yl]propanoic acid: Another pyrazole derivative with both bromine and chlorine substitutions

Actividad Biológica

5-(4-Chlorophenyl)isoxazole-3-propionic acid, commonly referred to as 4-chlorophenyl isoxazole propionic acid, is a synthetic compound with the molecular formula C12H10ClNO3 and a molecular weight of 251.67 g/mol. This compound is notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. It has been shown to modulate the activity of various ligand-gated ion channels, particularly those involved in excitatory neurotransmission. The compound acts as an allosteric modulator, influencing synaptic plasticity and potentially impacting cognitive functions.

Therapeutic Potential

Research indicates that this compound may have therapeutic applications in several areas:

- Neurology : It has been studied for its effects on cognitive enhancement and memory improvement. The modulation of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptors (AMPARs) suggests a role in neuroprotection and neuroplasticity .

- Antimicrobial Activity : Preliminary studies have indicated that derivatives of isoxazole compounds exhibit antimicrobial properties against various bacterial strains and fungi, although specific data on this compound remains limited .

Case Studies and Research Findings

- Cognitive Enhancement : A study explored the effects of related compounds on cognitive impairment induced by ethanol. The results indicated that certain isoxazole derivatives could attenuate deficits in memory recall, suggesting potential applications in treating alcohol-related cognitive decline .

- Antimicrobial Properties : In vitro testing of related isoxazole derivatives showed significant activity against Gram-positive bacteria and Candida albicans. While specific data on this compound was not highlighted, the structural similarities imply potential for similar activity .

- Neuroprotective Effects : Research into the modulation of AMPARs has shown that compounds like this compound could play a role in enhancing synaptic function and neuroprotection, with implications for conditions such as Alzheimer's disease .

Comparative Analysis of Biological Activity

| Compound Name | Biological Activity | Potential Applications |

|---|---|---|

| This compound | Modulates AMPARs; Cognitive enhancement | Neurological disorders |

| N-(4-chlorophenyl)-3-methyl-5-isoxazoleacetamide | Cognitive improvement | Alcohol-related impairment |

| Isoxazole derivatives | Antimicrobial activity | Bacterial infections |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(4-Chlorophenyl)isoxazole-3-propionic acid, and how can purity be optimized?

- Methodological Answer : A common approach involves esterification of 5-(4-chlorophenyl)isoxazole-3-carboxylic acid followed by hydrolysis. For example, methyl ester derivatives can be synthesized using methanol and acid catalysts, followed by purification via flash chromatography (e.g., 50:50 EtOAc/hexanes) to achieve ~19% yield . Recrystallization from ethanol is effective for removing impurities, as demonstrated in analogous oxadiazole syntheses . Key steps include acidification with dilute HCl to precipitate the product and thin-layer chromatography (TLC) with methanol:chloroform (2:8) for purity validation .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- Methodological Answer :

- Melting Point Analysis : A sharp melting point of 164–165°C confirms crystalline purity .

- Spectroscopy : H/C NMR and IR spectroscopy validate the isoxazole ring, chlorophenyl group, and propionic acid chain.

- Chromatography : TLC (methanol:chloroform) and HPLC (C18 column, acetonitrile/water mobile phase) ensure homogeneity .

- Mass Spectrometry : High-resolution MS (e.g., ESI-MS) confirms the molecular ion peak at m/z 237.64 (CHClNO) .

Q. How should researchers handle storage and stability of this compound?

- Methodological Answer : Store at 2–8°C in airtight containers under inert gas (N/Ar) to prevent hydrolysis of the acid moiety. Stability studies suggest monitoring via accelerated degradation tests (40°C/75% RH for 6 months) to assess shelf life .

Advanced Research Questions

Q. What experimental strategies are recommended for studying its interaction with glutamate receptors?

- Methodological Answer :

- Receptor Binding Assays : Use radiolabeled ligands (e.g., H-AMPA) in competitive binding studies on rodent brain membranes. The isoxazole-propionic acid backbone suggests potential AMPA receptor affinity, requiring IC determination via saturation curves .

- Electrophysiology : Patch-clamp recordings on hippocampal neurons can assess ion flux modulation. Pre-treat cells with NMDA/KA receptor antagonists (e.g., CNQX) to isolate AMPA-specific responses .

Q. How can structural modifications enhance target specificity or potency?

- Methodological Answer :

- SAR Studies : Introduce substituents at the 4-chlorophenyl or propionic acid positions. For example:

- Replace Cl with Br or CF to alter lipophilicity.

- Esterify the acid group (e.g., ethyl ester) to improve blood-brain barrier penetration .

- Computational Modeling : Docking simulations (AutoDock Vina) using AMPA receptor crystal structures (PDB: 3KG2) predict binding modes and guide synthetic priorities .

Q. How should researchers address discrepancies in reported biological activities?

- Methodological Answer :

- Standardize Assays : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C).

- Purity Reassessment : Use orthogonal techniques (HPLC + NMR) to rule out batch variability.

- Meta-Analysis : Compare datasets across species (e.g., murine vs. human neuronal cultures) to identify model-specific biases .

Propiedades

IUPAC Name |

3-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c13-9-3-1-8(2-4-9)11-7-10(14-17-11)5-6-12(15)16/h1-4,7H,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKHSBMLUYKYIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NO2)CCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584694 | |

| Record name | 3-[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870704-00-0 | |

| Record name | 5-(4-Chlorophenyl)-3-isoxazolepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870704-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.